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molecular formula C18H14Cl2N2O B8760895 Bis(4-chlorophenyl)-(1-ethenylimidazol-2-yl)methanol CAS No. 49823-06-5

Bis(4-chlorophenyl)-(1-ethenylimidazol-2-yl)methanol

Cat. No. B8760895
M. Wt: 345.2 g/mol
InChI Key: RJBZFCXRNVBKIZ-UHFFFAOYSA-N
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Patent
US04152441

Procedure details

2.19 g (0.09 gr.at.) of magnesium and 10.9 g (0.1 mol) of ethyl bromide were converted into a Grignard compound in 50 ml. of refluxing anhydrous tetrahydrofuran. In the course of 5 minutes a solution of 8.46 g (0.09 mol) of 1-vinylimidazole in 20 ml. of anhydrous tetrahydrofuran was added with stirring to the refluxing mixture, after which the reaction mixture was refluxed for another two hours. A suspension of 22.6 g (0.09 mol) of 4,4'-dichlorobenzophenone in 50 ml. of anhydrous tetrahydrofuran was then added and refluxing was continued for 24 hours. The whole procedure was carried out under a nitrogen atmosphere. After cooling, the reaction mixture was poured into a mixture of ice, water and ammonium chloride. The mixture was then extracted with diethyl ether and the extract was washed with water, dried over sodium sulphate and concentrated. The solid residue was twice crystallized from a mixture of isopropyl alcohol and dimethyl formamide. α,α-Bis(p-chlorophenyl)-1-vinylimidazole-2-methanol was obtained. Melting point 173.5°- 174° C.
Quantity
2.19 g
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step Two
Quantity
8.46 g
Type
reactant
Reaction Step Three
Quantity
22.6 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Mg].C(Br)C.[CH:5]([N:7]1[CH:11]=[CH:10][N:9]=[CH:8]1)=[CH2:6].[Cl:12][C:13]1[CH:27]=[CH:26][C:16]([C:17]([C:19]2[CH:24]=[CH:23][C:22]([Cl:25])=[CH:21][CH:20]=2)=[O:18])=[CH:15][CH:14]=1.[Cl-].[NH4+]>O.O1CCCC1>[Cl:12][C:13]1[CH:27]=[CH:26][C:16]([C:17]([C:19]2[CH:24]=[CH:23][C:22]([Cl:25])=[CH:21][CH:20]=2)([C:8]2[N:7]([CH:5]=[CH2:6])[CH:11]=[CH:10][N:9]=2)[OH:18])=[CH:15][CH:14]=1 |f:4.5|

Inputs

Step One
Name
Quantity
2.19 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
10.9 g
Type
reactant
Smiles
C(C)Br
Step Three
Name
Quantity
8.46 g
Type
reactant
Smiles
C(=C)N1C=NC=C1
Step Four
Name
Quantity
22.6 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)C2=CC=C(C=C2)Cl)C=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring to the refluxing mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In the course of 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
after which the reaction mixture was refluxed for another two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with diethyl ether
WASH
Type
WASH
Details
the extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The solid residue was twice crystallized from a mixture of isopropyl alcohol and dimethyl formamide

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(O)(C=1N(C=CN1)C=C)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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